molecular formula C11H17N5 B11727979 N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11727979
M. Wt: 219.29 g/mol
InChI Key: ORRRHIGOEKUQRL-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound features a unique structure with two pyrazole rings, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 1,5-dimethyl-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives .

Scientific Research Applications

N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and functional materials

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-aminopyrazole
  • N-(1H-Pyrazol-5-yl)nicotinamide derivatives
  • 1-Arylpyrazole derivatives

Uniqueness

N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine stands out due to its unique dual pyrazole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-4-16-10(5-6-13-16)8-12-11-7-9(2)15(3)14-11/h5-7H,4,8H2,1-3H3,(H,12,14)

InChI Key

ORRRHIGOEKUQRL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=NN(C(=C2)C)C

Origin of Product

United States

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